N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Description
N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thiophen-2-ylquinolin-4-yl moiety and an N-butan-2-yl acetamide group. The sulfanyl (–S–) bridge and the quinoline-thiophene hybrid substituent distinguish it from other acetamide-oxadiazole derivatives.
Properties
Molecular Formula |
C21H20N4O2S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O2S2/c1-3-13(2)22-19(26)12-29-21-25-24-20(27-21)15-11-17(18-9-6-10-28-18)23-16-8-5-4-7-14(15)16/h4-11,13H,3,12H2,1-2H3,(H,22,26) |
InChI Key |
CNWMQUFTJVLDKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NN=C(O1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a butanamide moiety linked to a quinoline derivative through an oxadiazole unit, which is known for various biological activities.
Antidepressant Activity
Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antidepressant effects. For instance, a study highlighted the synthesis of various oxadiazole derivatives that were tested in the forced swimming test (FST), a model for assessing antidepressant activity. One notable compound demonstrated a decrease in immobility duration comparable to fluoxetine, a standard antidepressant .
Anti-Tubercular Activity
The compound's oxadiazole component has been associated with anti-tubercular properties. In vitro studies have shown that certain oxadiazole derivatives effectively inhibit the growth of Mycobacterium tuberculosis. For example, one derivative exhibited an IC50 value of 0.045 µg/mL against the H37Rv strain . This suggests that modifications to the oxadiazole structure can enhance anti-tubercular efficacy.
Anti-inflammatory and Analgesic Properties
Several studies have explored the anti-inflammatory potential of compounds containing oxadiazole and thiophene rings. These compounds have been evaluated as COX-2 inhibitors, which are crucial in mediating inflammation. The synthesized derivatives showed promising analgesic and anti-inflammatory activities in various assays .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with neurotransmitter receptors such as 5-HT1A, which is implicated in mood regulation.
- Enzyme Inhibition : The inhibition of cyclooxygenase enzymes (COX) contributes to its anti-inflammatory effects.
- Antimicrobial Activity : The structural components allow for effective binding to bacterial targets.
Study on Antidepressant Effects
In a controlled experiment involving multiple oxadiazole derivatives, one particular compound showed a significant reduction in immobility time during the FST. This study established a correlation between structural modifications and enhanced antidepressant activity .
Study on Anti-Tubercular Efficacy
A series of synthesized oxadiazole derivatives were tested against Mycobacterium tuberculosis. Compound 3a demonstrated excellent metabolic stability and bioavailability with an elimination half-life of 1.63 hours and an MIC of 0.25 µg/mL against resistant strains .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: In Vitro Evaluation
In a study assessing the compound's efficacy against breast cancer cells, it was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 65 |
| 20 | 40 |
| 50 | 20 |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a series of experiments, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound could inhibit bacterial growth effectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anti-inflammatory Effects
Another significant application of this compound is its potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as an inhibitor of key inflammatory mediators.
Case Study: In Silico Analysis
Molecular docking studies revealed that this compound binds effectively to the active site of the enzyme lipoxygenase, which plays a crucial role in the inflammatory response.
Neuroprotective Potential
The neuroprotective properties of this compound are being explored in the context of neurodegenerative diseases such as Alzheimer’s disease.
Case Study: Acetylcholinesterase Inhibition
In vitro assays have shown that N-butan-2-yl-2-[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4 oxadiazol -2 -yl]sulfanyl]acetamide inhibits acetylcholinesterase activity, suggesting its potential use in treating cognitive decline associated with Alzheimer's disease.
| Compound | IC50 (µM) |
|---|---|
| N-butan-2-y... | 12 |
| Standard Drug | 8 |
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Comparative data for selected compounds:
Key Observations :
- The target compound’s higher molecular weight (493.6 g/mol) reflects its extended quinoline-thiophene system compared to simpler aryl analogs .
- Melting points for analogs range from 134–178°C, influenced by substituent polarity and crystallinity .
Antimicrobial Activity:
- 4-Acetamidophenyl derivative : Exhibited 63% inhibition against S. aureus, attributed to the electron-withdrawing acetamido group enhancing membrane disruption .
- N-Substituted 5-(4-chlorophenyl) derivatives : Compounds 6f and 6o showed broad-spectrum antimicrobial activity (MIC: 12.5–25 µg/mL), with 6f being the most potent due to its 4-fluorophenyl group .
- Amino-thiazole derivatives: Moderate activity against Gram-negative bacteria, likely due to thiazole’s metal-chelating properties .
Toxicity Profile:
- N-Substituted 5-(4-chlorophenyl) derivatives : Low hemolytic activity (HC₅₀ > 200 µg/mL), except 6g and 6j, which showed cytotoxicity linked to nitro groups .
Key Observations :
- The target compound’s thiophen-2-ylquinolin-4-yl group may improve lipophilicity and biofilm penetration, but its toxicity profile remains uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
